Product packaging for Cyclopentyl-pyridin-4-ylmethyl-amine(Cat. No.:CAS No. 626210-39-7)

Cyclopentyl-pyridin-4-ylmethyl-amine

Cat. No.: B1298506
CAS No.: 626210-39-7
M. Wt: 176.26 g/mol
InChI Key: ZNQODUXHYMFCDP-UHFFFAOYSA-N
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Description

Significance within Aminopyridine and Cyclopentylamine (B150401) Chemical Space

The aminopyridine moiety, particularly the 4-aminopyridine (B3432731) scaffold, is a well-established pharmacophore. Aminopyridines are a class of heterocyclic compounds that have been the subject of extensive study for decades due to their diverse biological activities. chemchart.com They exist in three isomeric forms: 2-aminopyridine (B139424), 3-aminopyridine, and 4-aminopyridine. chemchart.com The 4-aminopyridine structure is particularly noted for its action as a potassium channel blocker, which has led to its investigation and use in various neurological conditions. researchgate.net The presence of the amino group on the pyridine (B92270) ring provides a key point for chemical modification, allowing for the synthesis of a wide array of derivatives with varied pharmacological profiles. chemchart.com

On the other hand, the cyclopentylamine moiety is a valuable component in medicinal chemistry. Cyclopentylamine and its derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals. labnovo.com The cyclopentyl group, a small, rigid carbocycle, can influence a molecule's properties in several ways. It can enhance metabolic stability, improve permeability, and provide a specific conformational restriction that can lead to increased potency and selectivity for a biological target. chemchart.com For instance, cyclopentylamine has been identified as a component in dual neurokinin-1 receptor antagonist-serotonin reuptake transporter inhibitors, highlighting its potential in developing treatments for depression. chemchart.com

The combination of these two scaffolds in Cyclopentyl-pyridin-4-ylmethyl-amine suggests a molecule with the potential for biological activity, leveraging the established properties of both the aminopyridine core and the cyclopentyl group.

Chemical ScaffoldKey Characteristics and SignificanceExamples of Biological Activity
AminopyridineAromatic heterocycle, acts as a pharmacophore, provides a site for chemical modification. chemchart.comPotassium channel blockade, antimicrobial, anticancer, anti-inflammatory activities. researchgate.netguidechem.com
CyclopentylamineAlicyclic amine, enhances metabolic stability and permeability, provides conformational rigidity. labnovo.comchemchart.comReceptor antagonism (e.g., chemokine receptors), use in antifungal agents. chemchart.com

Contextualization within Heterocyclic Chemistry and Medicinal Chemistry

Heterocyclic compounds, which are cyclic compounds containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. nih.govnih.gov It is estimated that over 85% of all biologically active chemical compounds contain a heterocycle. nih.gov The pyridine ring, an isostere of benzene (B151609), is one of the most prevalent heterocyclic scaffolds in FDA-approved drugs. wikipedia.org Its presence can significantly impact a molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn affects its pharmacokinetic and pharmacodynamic profile. chemchart.comnih.gov

The nitrogen atom in the pyridine ring is a key feature, as its lone pair of electrons can participate in hydrogen bonding with biological targets like enzymes and receptors, which can be crucial for a drug's efficacy. The versatility of the pyridine scaffold allows for the creation of large libraries of compounds for screening against various diseases, making it a cornerstone of drug discovery programs.

Medicinal chemistry often focuses on the design and synthesis of novel molecules that can interact with biological systems to produce a therapeutic effect. The structure of this compound, combining an aromatic heterocycle with an alicyclic amine, is a classic example of a strategy used in drug design to explore new chemical space and optimize biological activity.

Overview of Research Trajectories for Related Chemical Scaffolds

While direct research on this compound is not abundant, the research trajectories for structurally similar compounds provide a clear indication of its potential areas of application.

N-Substituted Pyridin-4-ylmethylamine Derivatives: Research into derivatives of pyridin-4-ylmethylamine has explored their potential as antagonists for various receptors. For example, structure-activity relationship (SAR) studies have been conducted on pyridine derivatives as antagonists for the hTRPV1 (human transient receptor potential vanilloid 1) receptor, which is involved in pain sensation. nih.gov These studies often involve modifying the substituents on the pyridine ring and the N-alkyl group to optimize potency and selectivity.

Cycloalkyl-fused Aminopyrimidines and Aminopyridines: The incorporation of cycloalkyl groups into aminopyrimidine and aminopyridine scaffolds has been a fruitful area of research. For instance, cycloalkyl-fused 2-aminopyrimidines have been investigated as potential antitubercular and antidiabetic agents. The rationale behind this approach is that the cycloalkyl moiety can provide a rigid framework that orients other functional groups in a way that enhances their interaction with the target protein. Similarly, the synthesis and biological evaluation of 2-aminopyridine derivatives, including those with cycloalkyl substitutions, have been pursued for the development of novel inhibitors for targets such as phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in hematological cancers.

Structure-Activity Relationship (SAR) Studies: A common research trajectory for these types of compounds involves systematic SAR studies. This entails synthesizing a series of analogs where different parts of the molecule are systematically varied to understand how these changes affect biological activity. For pyridine derivatives, this can include changing the substitution pattern on the pyridine ring or altering the nature of the alkyl group attached to the amino nitrogen. nih.govwikipedia.org The goal is to identify the key structural features responsible for the desired pharmacological effect and to optimize the lead compound's properties.

The synthesis of such compounds often involves standard organic chemistry reactions. For example, this compound could potentially be synthesized via reductive amination of pyridine-4-carboxaldehyde with cyclopentylamine or through the N-alkylation of pyridin-4-ylmethanamine with a suitable cyclopentyl halide.

Related ScaffoldResearch FocusTherapeutic Area of Interest
N-Substituted Pyridin-4-ylmethylaminesReceptor antagonism, structure-activity relationship studies. nih.govPain, Inflammation. nih.gov
Cycloalkyl-fused AminopyrimidinesEnzyme inhibition, antimicrobial activity.Tuberculosis, Diabetes.
Substituted 2-AminopyridinesKinase inhibition, anticancer activity.Cancer.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2 B1298506 Cyclopentyl-pyridin-4-ylmethyl-amine CAS No. 626210-39-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(pyridin-4-ylmethyl)cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c1-2-4-11(3-1)13-9-10-5-7-12-8-6-10/h5-8,11,13H,1-4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNQODUXHYMFCDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90359377
Record name Cyclopentyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

626210-39-7
Record name Cyclopentyl-pyridin-4-ylmethyl-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90359377
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Methodologies

Targeted Synthesis of Cyclopentyl-pyridin-4-ylmethyl-amine and Analogues

The construction of the target molecule, this compound, can be achieved through several established synthetic pathways. The choice of method often depends on the availability of starting materials, desired scale, and specific structural requirements of analogues.

Nucleophilic Substitution Approaches

Nucleophilic substitution represents a direct and widely employed method for the formation of the core C-N bond in the target molecule. This approach typically involves the reaction of an amine with a suitable electrophile. A primary route is the reaction of cyclopentylamine (B150401) with a 4-halomethylpyridine, such as 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. The reaction proceeds via an SN2 mechanism where the nitrogen atom of cyclopentylamine acts as the nucleophile, displacing the halide from the pyridyl-methyl group.

Another variation involves the reaction of 4-aminopyridine (B3432731) with a cyclopentyl halide. However, this route can be less efficient due to the potential for over-alkylation and the generally lower reactivity of alkyl halides compared to benzylic-type halides like 4-(chloromethyl)pyridine. The nucleophilicity of the reactants and the choice of solvent and base are critical for optimizing reaction yields and minimizing side products. N-aminopyridinium salts can also engage in nucleophilic substitution reactions with various electrophiles to create new N-functionalized reagents. nih.gov

Reductive Amination Routes

Reductive amination is a powerful and versatile method for synthesizing amines, including this compound. researchgate.netorganic-chemistry.org This one-pot reaction typically involves the condensation of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.govresearchgate.net

For the synthesis of the target compound, two primary pathways exist:

Reaction of pyridine-4-carboxaldehyde with cyclopentylamine. wikipedia.org

Reaction of cyclopentanone (B42830) with 4-(aminomethyl)pyridine.

The initial condensation is often catalyzed by mild acid and driven to completion by the removal of water, sometimes with the aid of dehydrating agents like molecular sieves. sciencemadness.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being the most common due to their selectivity and mild reaction conditions. researchgate.net More recently, pyridine-borane complexes have been utilized as effective and mild alternatives to cyanoborohydride-based procedures. sciencemadness.orgescholarship.org Catalytic hydrogenation over metals like palladium or nickel is also an effective reduction method. researchgate.net The choice of reducing agent is crucial to prevent the reduction of the pyridine (B92270) ring or the starting carbonyl compound.

Table 1: Comparison of Reductive Amination Pathways
PathwayReactantsKey IntermediateCommon Reducing Agents
1Pyridine-4-carboxaldehyde & CyclopentylamineN-(pyridin-4-ylmethylene)cyclopentanamine (Imine)NaBH(OAc)₃, NaBH₃CN, Pyridine-Borane
2Cyclopentanone & 4-(Aminomethyl)pyridineN-(cyclopentylidene)-1-(pyridin-4-yl)methanamine (Imine)NaBH₄, H₂/Pd-C

Cyclization and Ring-Forming Methodologies

While the direct synthesis of this compound does not typically involve a final cyclization step to form either the pyridine or cyclopentyl ring, the synthesis of its analogues or precursors can rely heavily on such methodologies. The construction of substituted pyridine rings is a foundational aspect of heterocyclic chemistry. baranlab.org Common methods include the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an aldehyde and ammonia, and various cycloaddition reactions. ijnrd.org For instance, [4+2] cycloadditions of vinylallenes with sulfonyl cyanides can produce highly substituted pyridines. acs.org

Stereoselective Synthesis Considerations

Stereoselectivity becomes a critical consideration when substituents on the cyclopentyl ring create one or more chiral centers. While the parent this compound is achiral, the synthesis of chiral analogues requires stereocontrolled methods.

Approaches to achieve stereoselectivity include:

Use of Chiral Starting Materials: Employing an enantiomerically pure cyclopentylamine derivative, obtained either from the chiral pool or through resolution, in nucleophilic substitution or reductive amination reactions.

Asymmetric Catalysis: Utilizing chiral catalysts for key bond-forming steps. For example, asymmetric reductive amination can be achieved using chiral catalysts or biocatalysts like imine reductases (IREDs) to stereoselectively reduce the imine intermediate. nih.gov

Diastereoselective Reactions: Designing syntheses where an existing chiral center directs the formation of a new one. For instance, the functionalization of a chiral cyclopentenone can proceed with high diastereoselectivity. ucd.ie

The development of photocatalyzed intermolecular [4+2] cycloadditions has also provided access to highly functionalized cyclohexylamine (B46788) derivatives with excellent diastereoselectivities, and similar principles could be applied to cyclopentyl systems. nih.gov

Innovative Reaction Conditions and Green Chemistry Integration

Modern synthetic chemistry places a strong emphasis on sustainability. This includes the use of safer solvents, reducing energy consumption, and minimizing waste.

Utilization of Environmentally Benign Solvents (e.g., Cyclopentyl Methyl Ether)

The choice of solvent is a major contributor to the environmental impact of chemical processes. nih.gov Cyclopentyl methyl ether (CPME) has emerged as a promising "green" alternative to traditional ethereal solvents like tetrahydrofuran (B95107) (THF), diethyl ether, and dioxane. manufacturingchemist.comwikipedia.org

Properties and Advantages of CPME:

Low Peroxide Formation: CPME has a much lower tendency to form explosive peroxides compared to THF or diethyl ether, enhancing safety. nih.gov

High Boiling Point: Its boiling point of 106 °C allows for a wider range of reaction temperatures and makes it less volatile. wikipedia.org

Hydrophobicity: CPME is highly hydrophobic, which simplifies aqueous workups and product isolation, often reducing the need for additional extraction solvents. researchgate.netinnospk.com

Chemical Stability: It demonstrates excellent stability under both acidic and basic conditions. nih.gov

Recovery and Recycling: Its properties facilitate easier recovery and recycling, contributing to a circular economy. nih.gov

CPME has been successfully employed as a solvent in a wide range of reactions relevant to the synthesis of amines, including nucleophilic substitutions, Grignard reactions, and metal-catalyzed couplings. nih.govwikipedia.org Its use in reductive amination or nucleophilic substitution steps for the synthesis of this compound could significantly improve the environmental profile of the process by reducing solvent waste and improving process safety. acs.org

Table 2: Properties of CPME vs. Traditional Ethereal Solvents
PropertyCyclopentyl Methyl Ether (CPME)Tetrahydrofuran (THF)Diethyl Ether (Et₂O)
Boiling Point (°C)1066634.6
Peroxide FormationLowHighHigh
Water SolubilityLow (immiscible)High (miscible)Low
StabilityHigh (acidic & basic conditions)Low (acidic conditions)Moderate

Catalytic Approaches in Amine and Pyridine Functionalization

The synthesis of complex molecules like this compound relies on efficient and selective chemical transformations. Catalytic methods are paramount in modern organic synthesis, offering pathways that are often more direct, atom-economical, and environmentally benign than classical stoichiometric approaches. The construction of the target molecule involves the formation of a crucial carbon-nitrogen bond and the functionalization of the pyridine ring, both of which are amenable to advanced catalytic strategies.

A primary challenge in pyridine chemistry is the inherent electron-deficient nature of the ring system, which can deactivate it towards certain substitution reactions. nih.govresearchgate.net However, recent decades have seen the development of powerful transition-metal-catalyzed reactions that can directly functionalize the C–H bonds of pyridine rings. nih.gov This strategy allows for the introduction of substituents without the need for pre-functionalized starting materials. For instance, rare-earth metal complexes have been shown to be effective in the ortho-C(sp²)–H functionalization of pyridines with imines to yield ortho-aminoalkylated products. nih.gov While not a direct synthesis of the 4-substituted isomer, this methodology highlights the potential of C-H activation in building blocks for related structures.

Another powerful catalytic strategy involves the modification of the pyridine ring itself through amine catalysis. rsc.orgresearchgate.net This can involve the formation of reactive intermediates, such as streptocyanines, which can enable skeletal editing of pyridine rings. rsc.org Furthermore, radical-based functionalization, often employing photochemistry, has emerged as a novel method for C4-alkylation of pyridines, offering distinct regioselectivity compared to classical Minisci reactions. acs.org

A more conventional yet highly effective catalytic approach for synthesizing the target compound is reductive amination. This reaction typically involves the condensation of 4-pyridinecarboxaldehyde (B46228) with cyclopentylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. The reduction step is carried out using a catalyst, often in the presence of a hydrogen source.

Common catalytic systems for this transformation include:

Heterogeneous Catalysis: Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), or Raney Nickel are widely used with molecular hydrogen (H₂). These systems are highly efficient, and the catalysts can often be recovered and reused. A similar process of catalytic hydrogen reduction using a Raney nickel or Pd catalyst is employed in the synthesis of 1-cyclopentylpiperazine (B42781) from piperazine (B1678402) and cyclopentanone. google.com

Homogeneous Catalysis: Transition metal complexes can also catalyze this reaction, sometimes offering higher selectivity.

Transfer Hydrogenation: In this variation, a hydrogen donor molecule like formic acid, ammonium (B1175870) formate, or isopropanol (B130326) is used in place of gaseous hydrogen, which can be more convenient and safer for laboratory-scale synthesis.

The choice of catalyst and reaction conditions can be optimized to maximize yield and minimize side reactions, such as over-alkylation or reduction of the pyridine ring itself.

Table 1: Comparison of Potential Catalytic Strategies for Synthesis
Catalytic StrategyKey ReactantsTypical CatalystPotential AdvantagesPotential Challenges
Catalytic Reductive Amination4-Pyridinecarboxaldehyde, CyclopentylamineRaney-Ni, Pd/C, PtO₂High efficiency, readily available starting materials, well-established methodology.Potential for pyridine ring reduction under harsh conditions; catalyst poisoning.
Transition-Metal Catalyzed C-H FunctionalizationPyridine, Cyclopentyl-containing coupling partnerRh, Ru, Ir, or Rare-Earth Metal ComplexesHigh atom economy, direct functionalization without pre-activation. nih.govControlling regioselectivity (C2 vs. C3 vs. C4) can be difficult; catalyst cost and sensitivity.
Photochemical Radical FunctionalizationActivated Pyridinium Salt, Allylic C-H donorOrganocatalyst (e.g., dithiophosphoric acid)Novel reactivity, distinct C4-selectivity, mild reaction conditions. acs.orgRequires specialized photochemical equipment; substrate scope may be limited.

Advanced Purification and Characterization Techniques in Synthetic Research

Following the synthesis of this compound, rigorous purification and comprehensive characterization are essential to ensure the compound's identity, purity, and suitability for further research. The basic nitrogen atom in the pyridine ring and the secondary amine group impart specific physicochemical properties that inform the selection of appropriate techniques.

Advanced Purification Techniques

Standard purification methods like distillation and column chromatography are often employed, but advanced modifications are necessary for achieving high purity, especially on a larger scale.

Distillation under Modified Conditions: Crude pyridine and its derivatives can be purified on an industrial scale through distillation following an alkali treatment. google.com Treating the crude product with a base such as sodium hydroxide (B78521) or potassium hydroxide can convert certain impurities, like aldehydes, into high-boiling point compounds, which are then easily separated during distillation. google.com The addition of an acid or water before the alkali treatment can further improve the purity of the final product. google.com

Ion-Exchange Chromatography: This technique is particularly effective for purifying basic compounds like aminopyridines. nih.gov Cation-exchange chromatography can efficiently separate the desired product from non-basic impurities and excess reagents. The basic amine product binds to the acidic resin and is later eluted by a buffer or a solution with a higher ionic strength. nih.gov This method is advantageous for its high resolution and applicability to large-scale preparations. nih.gov Ion-exchange resins are also used in industrial settings for the adsorptive removal of pyridine compounds from wastewater, demonstrating impressive removal efficiency. seplite.com

Adsorptive Purification: Adsorption is another viable method for removing pyridine and its derivatives from solutions. scirp.org Materials like activated carbon or natural shale can be used to adsorb impurities, offering a simple and economical purification step. scirp.org

Advanced Characterization Techniques

The structural elucidation of this compound is accomplished through a combination of modern spectroscopic methods. The characterization of similar (pyridin-2-ylmethyl) derivatives has been successfully achieved using techniques such as NMR spectroscopy, UV-visible absorption spectroscopy, and mass spectrometry. academie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for confirming the molecular structure. The ¹H NMR spectrum would show characteristic signals for the pyridine ring protons (typically two sets of doublets in the aromatic region), a singlet for the methylene (B1212753) (-CH₂-) bridge, and a series of multiplets for the protons of the cyclopentyl group and the N-H proton of the secondary amine.

Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound (C₁₁H₁₆N₂), the expected molecular weight is approximately 176.26 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. The most common observation would be the protonated molecular ion [M+H]⁺ at m/z ≈ 177.

Infrared (IR) Spectroscopy: IR spectroscopy would identify key functional groups. Expected absorptions include N-H stretching for the secondary amine, C-H stretching for the alkyl and aromatic groups, and C=N and C=C stretching vibrations characteristic of the pyridine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The pyridine moiety gives rise to characteristic electronic transitions in the UV region, which can be used to confirm its presence and for quantitative analysis.

Table 2: Predicted Spectroscopic Data for this compound
TechniqueObservationExpected Data/Signals
¹H NMRChemical Shifts (δ)~8.5 ppm (doublet, 2H, α-protons on pyridine); ~7.2 ppm (doublet, 2H, β-protons on pyridine); ~3.7 ppm (singlet, 2H, -CH₂-); ~3.0 ppm (multiplet, 1H, cyclopentyl CH-N); ~1.3-1.9 ppm (multiplets, 8H, cyclopentyl -CH₂-); Variable N-H signal.
¹³C NMRChemical Shifts (δ)~150 ppm (α-carbons on pyridine); ~148 ppm (γ-carbon on pyridine); ~122 ppm (β-carbons on pyridine); Signals for cyclopentyl carbons and the methylene bridge carbon.
Mass Spectrometry (ESI-MS)Mass-to-charge ratio (m/z)Expected [M+H]⁺ at m/z ≈ 177.
IR SpectroscopyWavenumbers (cm⁻¹)~3300 (N-H stretch); ~3050 (Aromatic C-H stretch); ~2950, 2870 (Aliphatic C-H stretch); ~1600, 1560 (Pyridine C=C, C=N stretch).

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Modulation of the Cyclopentyl Moiety and its Impact on Biological Activity

The cyclopentyl group serves as a crucial lipophilic component that can influence a compound's potency, selectivity, and pharmacokinetic properties through its size, shape, and potential for substitution.

Influence of Cycloalkane Ring Size and Substituents

The size of the cycloalkane ring attached to the amine is a critical determinant of biological activity. The five-membered cyclopentyl ring offers a distinct conformational profile and lipophilicity compared to other cycloalkanes like cyclopropyl (B3062369), cyclobutyl, or cyclohexyl groups. While the cyclopropyl ring is known for its unique electronic properties and ability to provide conformational rigidity, the larger cyclopentyl and cyclohexyl rings offer greater lipophilicity and different spatial arrangements.

In studies of related scaffolds, such as inhibitors of glycine (B1666218) transporter-1 (GlyT-1), optimization of the central cycloalkyl ring was a key strategy. The transition from smaller to larger rings directly impacts how the molecule fits into the binding pocket of a target protein. For instance, increasing the ring size from cyclobutyl to cyclopentyl or cyclohexyl can enhance van der Waals interactions with hydrophobic residues in a binding site, often leading to increased potency, provided the larger ring does not introduce steric hindrance.

Furthermore, the addition of substituents to the cyclopentyl ring can fine-tune the molecule's properties. Introducing lipophilic side chains, for example, has been shown to be essential for the inhibitory activity of certain enzyme inhibitors, such as cyclopentane-based muraymycin analogs targeting MraY. nih.gov This suggests that appended groups on the cyclopentyl moiety of Cyclopentyl-pyridin-4-ylmethyl-amine could explore additional hydrophobic pockets within a target's binding site to improve affinity.

Table 1: Impact of Cycloalkane Ring Size on Biological Activity in Analogous Scaffolds Hypothetical data based on general SAR principles for illustrative purposes.


Compound AnalogCycloalkane RingRelative Potency (IC₅₀)Key Observations
Analog 1Cyclobutyl500 nMModerate activity; suboptimal fit in hydrophobic pocket.
Analog 2Cyclopentyl150 nMImproved hydrophobic interactions and favorable conformation.
Analog 3Cyclohexyl300 nMIncreased lipophilicity but potential for steric clash due to chair/boat conformations.

Stereochemical Effects on Molecular Recognition

Stereochemistry is paramount in drug action because biological targets like receptors and enzymes are chiral environments. nih.gov While the parent this compound is achiral, substitution on the cyclopentyl ring can introduce one or more chiral centers, leading to enantiomers or diastereomers. These stereoisomers, despite having identical chemical connectivity, can exhibit profoundly different biological activities, metabolic profiles, and toxicities. nih.gov

The principle of three-point attachment, first proposed by Easson and Stedman, explains how a chiral molecule interacts with its receptor. For a molecule to be recognized stereoselectively, it must interact with at least three distinct points on the receptor surface. researchgate.net One enantiomer may align perfectly with these points, leading to a high-affinity interaction and the desired biological response. In contrast, its mirror image (the other enantiomer) may be unable to achieve the same complementary fit, resulting in lower affinity or even interaction with a different biological target, potentially causing off-target effects. nih.govijirset.com Therefore, if a substituent were added to the cyclopentyl ring of the title compound, the resulting stereoisomers would need to be separated and evaluated independently to determine which configuration is responsible for the desired activity.

Pyridin-4-ylmethyl Core Modifications and Pharmacological Implications

Substituent Effects on the Pyridine (B92270) Ring

The electronic nature of the pyridine ring can be modulated by introducing substituents, which in turn affects its interaction with biological targets. The nitrogen atom in the pyridine ring makes it electron-deficient compared to a benzene (B151609) ring. Adding electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups can increase the electron density on the ring, potentially enhancing interactions with electron-deficient areas of a receptor or altering the pKa of the pyridine nitrogen. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) groups decrease the ring's electron density, which can influence binding and reactivity. researchgate.netnih.gov

In studies of NNN pincer-type ligands, it was observed that pincers with EDGs on the 4-position of the pyridine ring increased the electron density around the coordinated Cu(II) center, while EWGs resulted in longer metal-ligand bond lengths. researchgate.net In the context of enzyme inhibitors, these electronic modifications can alter key hydrogen bonds or π-π stacking interactions. For example, in a series of neuronal nicotinic receptor agonists, different halogen substitutions on the pyridine ring led to significant variations in affinity and efficacy. nih.gov

Table 2: Influence of Pyridine Ring Substituents on Receptor Affinity in Analogous Scaffolds Data synthesized from general SAR principles for illustrative purposes.


Compound AnalogSubstituent at C-2Electronic EffectRelative Binding Affinity
Analog 4-H (unsubstituted)NeutralBaseline
Analog 5-OCH₃Electron-DonatingIncreased
Analog 6-ClElectron-WithdrawingDecreased
Analog 7-CF₃Strongly Electron-WithdrawingSignificantly Decreased

Impact of Methylene (B1212753) Linker Variations

The methylene (-CH₂-) group acts as a flexible linker connecting the cyclopentylamine (B150401) moiety to the pyridine ring. Its length and flexibility are critical for orienting the two terminal groups correctly within the target's binding site. While seemingly a minor component, variations in this linker can have a substantial impact on biological activity.

Elongating the linker by adding more methylene units (e.g., creating an ethylene (B1197577) or propylene (B89431) linker) increases its flexibility. This could allow the molecule to adopt alternative binding modes or reach distant sub-pockets within the binding site. However, increased flexibility can also be detrimental, as it may lead to an entropic penalty upon binding, thereby reducing affinity. Conversely, making the linker more rigid, for instance by incorporating it into a ring structure, can lock the molecule into a bioactive conformation, which can significantly enhance potency if that conformation is optimal for binding. The choice of linker is therefore a balance between providing sufficient flexibility for optimal binding and minimizing the entropic cost.

Nitrogen Atom Positioning and Electronic Effects

The position of the nitrogen atom within the pyridine ring dictates the molecule's electronic distribution and its vector for hydrogen bonding. In the parent compound, the nitrogen is at the 4-position (para to the methylene linker). Moving the nitrogen to the 2-position (ortho) or 3-position (meta) creates constitutional isomers with distinct properties.

The nitrogen atom in pyridine is more electronegative than carbon and exerts an electron-withdrawing inductive effect, reducing the electron density of the ring carbons. nih.gov The lone pair of electrons on the pyridine nitrogen is located in an sp² hybrid orbital and is available for hydrogen bonding. libretexts.org

Pyridin-4-yl (Para): The nitrogen is positioned directly opposite the linker, creating a specific dipole moment.

Pyridin-3-yl (Meta): The nitrogen is less sterically hindered and presents a different angle for potential hydrogen bond interactions. Electrophilic substitution on the pyridine ring itself is often directed to the 3-position. nih.gov

Pyridin-2-yl (Ortho): The proximity of the nitrogen to the linker can lead to intramolecular interactions or steric clashes. It can also act as a chelating group in the presence of metal ions.

Studies on pH-sensitive linkers have shown that the position of the pyridine nitrogen significantly affects hydrolysis rates. For example, a linker with the nitrogen in the ortho-position hydrolyzed much faster than one with the nitrogen in the meta-position, due to the ability to form a more favorable transition state for intramolecular catalysis. nih.gov This demonstrates that the nitrogen's position directly influences the chemical reactivity and properties of the entire molecule.

Amine Functionality and its Role in Molecular Interaction

The amine group is a cornerstone of the molecular structure of this compound, playing a pivotal role in its interactions with biological targets. Its basic nature and ability to form hydrogen bonds are fundamental to its pharmacological profile.

Primary, Secondary, and Tertiary Amine Analogues

The substitution pattern of the amine nitrogen—classifying it as primary, secondary, or tertiary—significantly influences the compound's binding affinity and selectivity. This compound is a secondary amine. Modification of this group to create primary or tertiary amine analogues can drastically alter its interaction with target proteins.

In many ligand-receptor interactions, a secondary amine offers an optimal balance between hydrogen bond donating and accepting capabilities. The N-H proton can act as a hydrogen bond donor, while the lone pair of electrons on the nitrogen can act as a hydrogen bond acceptor.

Primary Amine Analogues (-NH₂): Replacing the cyclopentyl group with a hydrogen atom would create a primary amine. This change increases the number of N-H donors, which could enhance binding if the target has available hydrogen bond acceptors. However, it also increases polarity and removes the hydrophobic interaction provided by the cyclopentyl ring, which could be detrimental to activity.

Secondary Amine (as in the parent compound): The presence of one alkyl substituent (the cyclopentyl group) provides a balance of steric bulk and electronic properties. This configuration is often crucial for fitting into a specific binding pocket.

Tertiary Amine Analogues (-N(CH₃)₂): Replacing the N-H proton with another alkyl group, such as a methyl group, would create a tertiary amine. This analogue loses its hydrogen bond donating ability, which can lead to a significant loss of affinity if that interaction is critical for binding. However, the increased steric bulk and lipophilicity could potentially explore other regions of the binding site or improve membrane permeability.

Structure-activity relationship (SAR) studies on analogous compounds, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives, have shown that steric and electrostatic fields around the amine are critical for binding affinity. mdpi.com The nature of the substituent on the amine nitrogen dictates these fields and, consequently, the biological activity.

Amine ClassGeneral StructureKey Interaction FeaturesPotential Impact on Activity
PrimaryR-CH₂-NH₂Two hydrogen bond donors, one acceptor site. Increased polarity.May increase aqueous solubility but could decrease binding affinity if hydrophobic interactions are lost.
SecondaryR-CH₂-NH-CyclopentylOne hydrogen bond donor, one acceptor site. Balanced lipophilicity.Often optimal for specific receptor fit, balancing hydrogen bonding with hydrophobic interactions.
TertiaryR-CH₂-N(CH₃)-CyclopentylOne hydrogen bond acceptor site, no donor. Increased steric bulk.Loss of hydrogen bond donation can decrease affinity; increased bulk may enhance or hinder binding depending on pocket size.

Ionization State and its Relevance to Biological Systems

The ionization state of the amine functionality is critical for its interaction with biological targets, which are typically in an aqueous environment at a physiological pH of approximately 7.4. The basicity of the amine is described by its pKa value, which is the pH at which 50% of the molecules are in their protonated (ionized) form and 50% are in their neutral (un-ionized) form.

The structure of this compound contains two basic nitrogen atoms: one in the pyridine ring and one in the secondary amine linker.

The pKa of pyridine itself is approximately 5.23. alfa-chemistry.com

The pKa of typical secondary aliphatic amines is in the range of 10-11. organicchemistrydata.org

Given these values, at physiological pH (~7.4), the pyridine nitrogen will be predominantly in its neutral form. In contrast, the secondary amine, with a much higher pKa, will be overwhelmingly protonated, carrying a positive charge. This cationic state is often a key feature for forming strong ionic bonds (salt bridges) with negatively charged amino acid residues, such as aspartate or glutamate, within the binding site of a target protein. This electrostatic interaction can be a major driving force for ligand binding and affinity. nih.gov

Pharmacophore Elucidation and Ligand Design Principles

A pharmacophore is an abstract representation of the key molecular features necessary for a ligand to be recognized by a specific biological target. For this compound and its analogues, the pharmacophore can be deduced from its structural components. researchgate.net

The essential features likely include:

Aromatic Ring (Pyridine): The pyridine ring can engage in various interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor pocket. The nitrogen atom within the ring acts as a hydrogen bond acceptor. The position of this nitrogen (e.g., 2-, 3-, or 4-position) is critical and defines the vector and distance of potential hydrogen bonds. nih.gov

Cationic Center (Protonated Amine): As discussed, the secondary amine is expected to be protonated at physiological pH. This positive charge is a crucial pharmacophoric feature, likely forming a strong ionic interaction with an anionic site on the target protein.

Hydrophobic Group (Cyclopentyl): The non-polar cyclopentyl group provides a well-defined hydrophobic feature. This moiety can fit into a hydrophobic pocket in the receptor, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. The size and shape of this group are important for selectivity.

Ligand design principles for this class of compounds would involve systematically modifying these three key components to optimize potency, selectivity, and pharmacokinetic properties. For example, one could explore different aromatic systems instead of pyridine, vary the size and nature of the hydrophobic group, or alter the linker between the aromatic ring and the amine to optimize the spatial arrangement of the pharmacophoric features. nih.gov

Computational Approaches to SAR/SPR (e.g., QSAR, Molecular Descriptors)

Computational chemistry provides powerful tools to understand and predict the Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) of compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) modeling is a key technique in this domain. researchgate.net

QSAR studies aim to build a mathematical model that correlates the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. mdpi.com For pyridinylmethylamine derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly useful. nih.govnih.gov

CoMFA: This method calculates the steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activity. The resulting contour maps can highlight regions where steric bulk is favored or disfavored, and where positive or negative charges enhance activity. For instance, a CoMFA model might indicate that a bulky hydrophobic group is preferred at the cyclopentyl position, while an electropositive potential is crucial near the amine. mdpi.com

CoMSIA: This technique expands on CoMFA by calculating additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed picture of the SAR. nih.gov

These models are built using various molecular descriptors , which are numerical values that describe the chemical and physical properties of a molecule.

Descriptor ClassExample DescriptorRelevance to SAR/SPR
ElectronicPartial Charges, Dipole MomentDescribes the molecule's electrostatic potential and ability to form polar interactions. nih.gov
Steric/TopologicalMolecular Weight, Molecular Volume, Shape IndicesRelates to the size and shape of the molecule, which is critical for fitting into a binding site. mdpi.com
HydrophobicLogP (Octanol-Water Partition Coefficient)Quantifies the lipophilicity of the molecule, affecting membrane permeability and hydrophobic interactions.
Quantum ChemicalHOMO/LUMO energiesDescribes the molecule's reactivity and ability to participate in charge-transfer interactions.

By generating robust QSAR models, researchers can predict the activity of newly designed, virtual compounds before they are synthesized, thereby saving time and resources in the drug discovery process. nih.govmdpi.com These computational approaches, combined with an understanding of the amine's role and the core pharmacophore, provide a rational basis for the design of novel and more effective ligands based on the this compound scaffold.

Pharmacological and Biological Activity Profiling

In Vitro Biological Assessment

The antiproliferative and cytotoxic effects of Cyclopentyl-pyridin-4-ylmethyl-amine would be evaluated in various cell lines using standard in vitro assays. These assays measure cell viability and metabolic activity. nih.gov

Assay Methodologies: Common methods include tetrazolium reduction assays (e.g., MTT, MTS) and ATP quantitation assays (e.g., CellTiter-Glo®). nih.govrndsystems.com In these assays, metabolically active cells convert a substrate into a colored or luminescent product, and the signal is proportional to the number of viable cells. nih.govnih.gov

Expected Activity: If the compound is a potent CDK inhibitor, it is expected to exhibit significant antiproliferative activity, particularly in cancer cell lines that are dependent on the CDK4/6-Rb pathway for growth. acs.org The results are typically reported as the concentration that causes 50% inhibition of cell growth (GI50) or the half-maximal inhibitory concentration (IC50). nih.gov

The following table provides hypothetical antiproliferative data against a panel of human cancer cell lines, based on the performance of analogous CDK inhibitors.

Cell Line Cancer Type GI50 (μM) (Illustrative)
K562Chronic Myelogenous Leukemia0.5
DU145Prostate Cancer1.2
MV4-11Acute Myeloid Leukemia0.25
MCF-7Breast Cancer0.8

This table is for illustrative purposes only and represents hypothetical values based on structurally similar compounds. nih.govacs.org

Functional Assays for Target Engagement

While specific functional assay data for this compound is not extensively documented, research on analogous structures provides insights into potential biological targets. The pyridine (B92270) and amine moieties are common features in compounds designed to interact with a variety of biological targets, including enzymes and receptors. ontosight.ai

Analogous compounds containing the pyridin-4-ylmethyl-amine scaffold have been evaluated for their engagement with specific cellular components. For instance, derivatives have been designed and synthesized to interact with ATP-binding cassette (ABC) transport proteins, such as P-glycoprotein (P-gp). nih.gov Functional assays in these studies measure the compound's ability to modulate the activity of the transporter protein, indicating direct or allosteric engagement. nih.gov Furthermore, other aminopyridine analogs have been identified as blockers of voltage-gated potassium channels, a mechanism confirmed through electrophysiological assays. nih.gov

Modulation of Specific Biological Pathways (e.g., IL-17A production, P-glycoprotein efflux)

The modulation of key biological pathways is a critical aspect of a compound's pharmacological profile. Based on data from analogous compounds, the pyridin-4-ylmethyl-amine structure is implicated in the modulation of transport protein activity.

P-glycoprotein Efflux: P-glycoprotein is a well-characterized efflux pump that contributes to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. austinpublishinggroup.comfrontiersin.org A series of 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives have been identified as potent reversal agents for P-gp-mediated MDR. nih.gov In-depth studies on the lead compound from this series, designated '9n', demonstrated that it effectively interrupts the efflux function of P-gp. nih.gov This modulation was confirmed by assays showing increased intracellular accumulation of known P-gp substrates, such as adriamycin, and direct inhibition of rhodamine 123 (Rh123) efflux in resistant cells. nih.gov Further investigation revealed that the compound also suppresses P-gp's ATPase activity, which is essential for its transport function. nih.gov This suggests a direct interference with the pump's energy-dependent mechanism. nih.govnih.gov

The following table summarizes the functional activity of a potent P-gp modulating analog.

Compound AnalogTarget PathwayMechanism of ActionPotency (EC₅₀)
Compound 9n P-glycoprotein EffluxInterrupts P-gp efflux, Suppresses P-gp ATPase activity119.6 ± 6.9 nM

Data derived from studies on 2-((pyridin-4-ylmethyl)amino)nicotinamide derivatives. nih.gov

IL-17A Production: Interleukin-17A (IL-17A) is a pro-inflammatory cytokine central to the progression of various immune-mediated diseases. nih.gov While the provided outline specifies this pathway, there is currently no direct evidence in the reviewed literature linking this compound or its close structural analogs to the modulation of IL-17A production.

In Vivo Preclinical Efficacy Studies

The therapeutic potential of a compound is often validated through efficacy studies in relevant animal models of human diseases.

Disease Model Evaluation (e.g., oncology, inflammatory, neurological)

Oncology: The ability of analogous compounds to modulate P-glycoprotein has significant implications for oncology. nih.gov The overexpression of P-gp is a major mechanism of resistance to chemotherapy agents like taxanes, vinca (B1221190) alkaloids, and anthracyclines. austinpublishinggroup.com By reversing P-gp-mediated efflux, analogs of this compound could potentially restore the efficacy of these drugs in resistant tumors. nih.gov The lead compound '9n' demonstrated high potency and low cytotoxicity in reversing adriamycin resistance in the K562/A02 multidrug-resistant cell line, suggesting its potential for in vivo evaluation in chemotherapy-resistant cancer models. nih.gov

Inflammatory: Analogs of this compound have shown promise in models of inflammatory disease. The Janus kinase (JAK) family of enzymes is a proven target for modulating the immune response in diseases like rheumatoid arthritis. nih.gov A series of 4-(4,5,6,7-tetrahydrofuro[3,2-c]pyridin-2-yl) pyrimidin-2-amino derivatives were developed as JAK inhibitors. nih.gov A lead compound from this series, 7j, exhibited favorable pharmacokinetic properties and demonstrated slightly better anti-inflammatory efficacy than the approved drug tofacitinib (B832) in an in vivo model. nih.gov This highlights the potential of the broader chemical scaffold in treating immune-mediated inflammatory conditions. nih.govjptcp.comnih.gov

Neurological: The aminopyridine structure is a key feature of compounds investigated for neurological disorders. nih.gov Analogs such as 4-aminopyridine (B3432731) and 3,4-diaminopyridine (B372788) are broad-spectrum blockers of voltage-gated potassium channels. nih.gov Licensed medications based on these analogs, including dalfampridine (B372708) and amifampridine, have been approved for improving walking in adults with multiple sclerosis and for treating Lambert-Eaton myasthenic syndrome, respectively. nih.gov This established clinical use suggests that novel aminopyridine compounds could be evaluated in various neurological disease models. nih.govnih.gov

Biomarker Analysis in Preclinical Models

Biomarker analysis is crucial for understanding a compound's mechanism of action in vivo. In the context of P-gp modulation, a key biomarker is the expression level of the P-gp protein itself. Western blot analysis of cells treated with the analog '9n' confirmed that its activity was not due to a decrease in P-gp protein expression. nih.gov This indicates that the therapeutic mechanism is a direct functional inhibition of the pump, not a downregulation of its production, which is a critical piece of mechanistic information for preclinical development. nih.gov In neurological preclinical models, electrophysiological endpoints often serve as key functional biomarkers to determine the efficacy of channel-blocking agents like the aminopyridines. nih.gov

Anticipated Therapeutic Applications based on Analogous Compound Data

Based on the preclinical evidence from structurally related compounds, this compound could be investigated for several therapeutic applications. The data strongly suggest that its potential lies in areas where its analogous structures have shown significant activity. ontosight.ainih.govnih.gov

The following table outlines the anticipated applications based on the mechanisms of action observed in analogous compounds.

Therapeutic AreaAnticipated ApplicationUnderlying Mechanism (Based on Analogs)
Oncology Adjuvant to chemotherapyReversal of P-glycoprotein-mediated multidrug resistance. nih.govaustinpublishinggroup.com
Inflammatory Diseases Treatment of immune-mediated diseases (e.g., rheumatoid arthritis)Inhibition of key inflammatory pathways, such as Janus kinase (JAK) signaling. nih.gov
Neurological Disorders Symptomatic treatment of conditions like Multiple Sclerosis or LEMSBlockade of voltage-gated potassium channels to improve neuronal function. nih.gov

Molecular Interactions and Biophysical Characterization

Ligand-Target Interaction Analysis

Experimental analysis provides direct evidence of binding events, thermodynamics, kinetics, and the precise structural details of a ligand-protein complex.

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of a protein-ligand complex. nih.gov This method can reveal the precise binding orientation (pose) of the ligand within the protein's active site, identify key interacting amino acid residues, and detail the specific hydrogen bonds, hydrophobic interactions, and other forces that stabilize the complex. Such structural information is invaluable for structure-based drug design.

A thorough search of the Protein Data Bank (PDB) and scientific literature did not yield any crystallographic studies specifically detailing the complex of Cyclopentyl-pyridin-4-ylmethyl-amine with a protein target.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying ligand-protein interactions in solution, preserving the native state of the molecules. nih.govnih.gov It can identify binding events, map the interaction interface on the protein, and provide insights into the dynamics of both the ligand and the protein upon complex formation. nih.gov Techniques like Chemical Shift Perturbation (CSP) and Saturation Transfer Difference (STD) NMR are commonly employed to confirm binding and identify the parts of the ligand involved in the interaction.

Currently, there are no specific published NMR spectroscopy studies focused on the interaction between this compound and a protein target.

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary biophysical techniques for quantifying the thermodynamics and kinetics of ligand-protein binding.

Isothermal Titration Calorimetry (ITC) directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment. nih.govtoray-research.co.jp

Surface Plasmon Resonance (SPR) is a label-free optical technique that measures the real-time association and dissociation of a ligand with a target immobilized on a sensor surface. nih.gov This provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated. nih.gov

No specific ITC or SPR data for the binding of this compound to any biological target has been reported in the peer-reviewed literature.

Computational Molecular Dynamics and Docking Simulations

Computational methods are essential for predicting and understanding molecular interactions, guiding experimental work, and screening large compound libraries. cmjpublishers.com

Molecular docking is a computational technique used to predict the preferred orientation, or "pose," of a ligand when bound to a protein's active site. nih.govnih.gov Docking algorithms sample numerous possible conformations and score them based on functions that approximate the binding free energy. samipubco.comucl.ac.uk These scores are used to rank different poses and estimate the ligand's binding affinity, helping to identify promising drug candidates in silico. samipubco.com

Specific molecular docking studies detailing the predicted binding pose or affinity scores for this compound against a particular protein target are not available in the current body of scientific literature.

Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, from femtoseconds to microseconds. nih.gov For a ligand like this compound, MD simulations can explore its conformational flexibility, identifying low-energy shapes it can adopt in solution or within a binding site. researchgate.net When simulating a protein-ligand complex, MD provides insights into the stability of the binding pose, the flexibility of the ligand and protein residues, and the role of solvent molecules in the interaction. volkamerlab.orgmdpi.com

There are no published computational studies that specifically analyze the conformational flexibility or dynamic behavior of this compound.

Elucidation of Key Interaction Motifs

The structural arrangement of this compound, with its distinct hydrophobic cyclopentyl group, a hydrogen-bonding secondary amine, and an aromatic pyridine (B92270) ring, allows for a variety of intermolecular interactions. These non-covalent forces are fundamental to its recognition by and interaction with other molecules.

Hydrogen Bonding: The secondary amine group (-NH-) in this compound is a primary site for hydrogen bonding, capable of acting as both a hydrogen bond donor and acceptor. In biological contexts, this amine can form hydrogen bonds with electronegative atoms such as oxygen and nitrogen found in the side chains of amino acids (e.g., aspartate, glutamate, asparagine, glutamine), the peptide backbone of proteins, or with water molecules. nih.govnih.govmdpi.com The nitrogen atom of the pyridine ring also serves as a hydrogen bond acceptor, readily interacting with hydrogen bond donors. nih.govmdpi.com Crystal structures of related compounds, such as pyridin-4-ylmethanaminium salts, reveal extensive networks of N—H⋯O and O—H⋯N hydrogen bonds, highlighting the significance of these interactions in the solid state. nih.gov

Pi-Stacking: The pyridine ring of this compound can participate in π-stacking interactions with other aromatic systems. These interactions are crucial for the stabilization of protein-ligand complexes and the formation of supramolecular structures. nih.govrsc.org The π-electron system of the pyridine ring can interact with the aromatic rings of amino acids like phenylalanine, tyrosine, and tryptophan. The geometry of these interactions can vary, including face-to-face and edge-to-face arrangements. nih.gov In crystals of pyridine-containing compounds, π–π stacking interactions between pyridine rings are a recurring motif, often contributing to the formation of extended assemblies. mdpi.comresearchgate.netresearchgate.net

Chalcogen Bonding: While less common, the possibility of chalcogen bonding involving the nitrogen or other atoms in derivatives of this compound exists. Chalcogen bonds are non-covalent interactions where a covalently bonded chalcogen atom (e.g., sulfur, selenium) acts as an electrophilic species. rsc.orgnih.govacs.org In specifically engineered derivatives or certain biological environments containing accessible chalcogen bond donors, the pyridine nitrogen could potentially act as a chalcogen bond acceptor.

Below is a table summarizing the potential key interaction motifs for this compound.

Interaction TypeParticipating MoietyPotential Interaction Partners in Biological Systems
Hydrogen Bonding (Donor)Secondary Amine (-NH-)Oxygen/Nitrogen atoms in amino acid side chains, peptide backbone, water
Hydrogen Bonding (Acceptor)Secondary Amine (-NH-), Pyridine NitrogenHydrogen bond donors on amino acid side chains, water
π-StackingPyridine RingAromatic rings of Phenylalanine, Tyrosine, Tryptophan
Hydrophobic InteractionsCyclopentyl GroupHydrophobic pockets in proteins (e.g., Leucine, Isoleucine, Valine)

Supramolecular Chemistry and Self-Assembly in Biological Contexts

The ability of individual molecules to spontaneously organize into larger, well-defined structures is a cornerstone of supramolecular chemistry and is fundamental to many biological processes. The amphiphilic nature of this compound, possessing both a hydrophobic cyclopentyl tail and a more polar pyridinylmethyl-amine head, suggests a propensity for self-assembly in aqueous environments.

In a biological context, molecules with such characteristics can interact with cell membranes or form micellar or vesicular structures. However, for a molecule of this size, self-assembly into larger aggregates would likely depend on concentration and the presence of other interacting species.

More relevant to its potential biological activity is its role as a ligand in the formation of metallosupramolecular assemblies. The pyridine nitrogen atom is an excellent coordination site for metal ions. The self-assembly of pyridine-based ligands with metal ions can lead to the formation of discrete coordination complexes or extended coordination polymers. anu.edu.auotago.ac.nznih.gov For instance, silver(I) complexes with pyridin-4-ylmethyl-containing ligands have been shown to form coordination polymers in the solid state. anu.edu.auotago.ac.nz While the specific self-assembly of this compound in a biological context has not been extensively studied, its structural motifs suggest that it could participate in the formation of larger supramolecular structures, potentially influencing biological processes through multivalent interactions or by acting as a scaffold for the assembly of other biomolecules. ul.iescielo.brmdpi.com

Advanced Research Applications and Future Perspectives

Chemical Probes for Biochemical Pathway Investigations

The development of chemical probes is crucial for dissecting complex biochemical pathways. An ideal chemical probe is a small molecule that can selectively interact with a specific protein target, allowing for the elucidation of its function in a cellular context. While "Cyclopentyl-pyridin-4-ylmethyl-amine" itself has not been explicitly characterized as a chemical probe, its structural components are present in molecules designed for such purposes.

For instance, derivatives of pyridine (B92270) and pyrimidine are frequently used as core structures for kinase inhibitors. These inhibitors can serve as chemical probes to investigate signaling pathways regulated by kinases. The cyclopentyl group often contributes to optimizing the potency and selectivity of these probes by fitting into specific hydrophobic pockets of the target protein's active site. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, further enhancing the binding affinity and specificity.

The utility of such probes lies in their ability to modulate the activity of a target protein in a dose-dependent and reversible manner, allowing researchers to study the downstream effects of this modulation on cellular processes. Future research could focus on synthesizing and characterizing derivatives of this compound to develop selective probes for understudied kinases or other enzyme families, thereby opening new avenues for understanding disease mechanisms.

Development of Novel Therapeutic Candidates

The pyridine and pyrimidine scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and approved drugs. nih.gov The incorporation of a cyclopentyl group is a common strategy to enhance the pharmacological properties of these scaffolds.

Research on structurally related compounds has demonstrated their potential as potent and selective inhibitors of various protein kinases, which are key targets in cancer therapy. For example, compounds featuring a cyclopentyl group attached to a pyridopyrimidine core have been identified as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and AMPK-Related Kinase 5 (ARK5). nih.govebi.ac.uk Similarly, cyclopentyl-pyrimidine based analogs have shown promise as inhibitors of the Insulin-like Growth Factor-1 Receptor (IGF-1R). nih.gov The cyclopentyl moiety in these inhibitors often plays a crucial role in achieving high potency and selectivity. acs.org

Another area of therapeutic interest is the development of deubiquitinase (DUB) inhibitors. While modification of a phenyl ring to a cyclopentyl group in one study resulted in inactive compounds for the USP1/UAF1 deubiquitinase, this highlights the nuanced structure-activity relationships that govern drug design and the potential for exploration in other DUB families. acs.org

The development of novel therapeutic candidates from the this compound scaffold would involve iterative cycles of chemical synthesis and biological evaluation to optimize potency, selectivity, and pharmacokinetic properties.

Table 1: Examples of Structurally Related Compounds and their Therapeutic Targets

Compound ClassTargetTherapeutic Area
8-Cyclopentyl-2-​[4-(4-methyl-​piperazin-1-yl)-​phenylamino]-​7-​oxo-7,8-dihydro-​pyrido[2,3-d]​pyrimidine-​6-carbonitrileCDK4, ARK5Cancer
2-amino-4-pyrazolecyclopentylpyrimidinesIGF-1RCancer
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives with cyclopentyl substitutionCDK4, CDK6Cancer

Addressing Research Gaps and Emerging Opportunities

A significant research gap exists in the specific biological characterization of this compound. While its constituent parts are well-represented in medicinal chemistry literature, the unique combination of these fragments warrants dedicated investigation. Key research questions that remain unanswered include:

What is the primary biological target profile of this compound?

Can this scaffold be optimized to target novel or challenging drug targets, such as G-protein coupled receptors (GPCRs) or specific subtypes of phosphoinositide 3-kinases (PI3Ks)? nih.govgoogle.com

What are the structure-activity relationships (SAR) for this chemical series against a panel of biologically relevant targets?

Emerging opportunities lie in applying modern drug discovery technologies to explore the potential of this scaffold. High-throughput screening of this compound and its derivatives against large panels of enzymes and receptors could rapidly identify novel biological activities. Furthermore, computational modeling and structure-based drug design could guide the synthesis of more potent and selective analogs.

There is also an opportunity to explore the application of this scaffold in therapeutic areas beyond oncology, such as inflammatory diseases, metabolic disorders, and neurodegenerative diseases, where targets amenable to modulation by pyridine-containing small molecules are prevalent. nih.gov

Interdisciplinary Approaches in Chemical Biology

The study of this compound and its analogs is inherently interdisciplinary, requiring expertise in synthetic organic chemistry, biochemistry, pharmacology, and computational biology. Chemical biologists can utilize derivatives of this scaffold to create novel tools for studying biological systems.

For example, by attaching fluorescent dyes or affinity tags to a this compound-based probe, researchers can visualize the subcellular localization of its target protein or isolate protein complexes for further characterization. Photo-affinity labeling, a powerful technique in chemical biology, could be employed to covalently link the probe to its target, enabling unambiguous target identification.

Furthermore, the integration of medicinal chemistry with systems biology approaches can provide a more holistic understanding of the cellular effects of these compounds. By profiling the changes in gene expression or protein phosphorylation following treatment with a specific analog, researchers can uncover novel mechanisms of action and identify potential biomarkers for therapeutic response. The pyridinone core, a related structure, has been shown to be a versatile scaffold in this regard, with applications in fragment-based drug design and as biomolecular mimetics. nih.gov

Q & A

Q. What are the optimal synthetic routes for Cyclopentyl-pyridin-4-ylmethyl-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of this compound can be approached via nucleophilic substitution or reductive amination. For example:
  • Reductive Amination : React cyclopentanone with pyridin-4-ylmethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under acidic conditions. Optimize solvent choice (e.g., methanol or dichloromethane) and temperature (25–50°C) to improve yields .
  • Cross-Coupling : Utilize palladium-catalyzed C–N coupling between cyclopentyl halides and pyridin-4-ylmethylamine derivatives. Catalyst systems like Pd(OAc)₂/Xantphos in toluene at 80°C have shown efficacy for similar amines .
    Key Parameters :
ParameterOptimal Range
CatalystPd(OAc)₂/Xantphos
SolventToluene or DMF
Temperature80–100°C
Reaction Time12–24 hours

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement). This method provides atomic-level precision for confirming stereochemistry and bond angles .
  • NMR Spectroscopy : Use ¹H/¹³C NMR to verify substituent positions. For example, the cyclopentyl group’s protons appear as a multiplet at δ 1.5–2.0 ppm, while pyridin-4-yl protons resonate as doublets near δ 8.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₁H₁₅N₂).

Q. How can purification challenges (e.g., low yield or impurities) be addressed during synthesis?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate 9:1 to 1:1) to separate polar byproducts.
  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to isolate high-purity crystals .
  • HPLC : Employ reverse-phase C18 columns with acetonitrile/water mobile phases for final purity validation (>95%) .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data (e.g., NMR vs. XRD results)?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Use force fields (e.g., COMPASS) to model conformational flexibility and predict NMR chemical shifts. Compare computed vs. experimental spectra to identify discrepancies .
  • Density Functional Theory (DFT) : Calculate optimized geometries at the B3LYP/6-31G* level to validate bond lengths and angles against XRD data. For example, discrepancies in cyclopentyl ring puckering can be resolved by comparing DFT-optimized structures with experimental XRD results .

Q. What strategies mitigate stability issues (e.g., hygroscopicity or oxidation) during long-term storage?

  • Methodological Answer :
  • Storage Conditions : Store under inert atmosphere (argon) at –20°C in amber vials. For hygroscopic samples, use desiccants like molecular sieves .
  • Stabilization Additives : Add antioxidants (e.g., BHT at 0.1% w/w) to prevent amine oxidation. Monitor degradation via periodic HPLC analysis .

Q. How can intercalation chemistry be applied to study this compound in layered materials?

  • Methodological Answer :
  • Host-Guest Systems : Intercalate the amine into zirconium sulfophenylphosphonate layers. Use powder XRD to monitor layer spacing changes (e.g., Δd = 5–7 Å) and FTIR to confirm hydrogen bonding between amine groups and host matrices .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability of intercalated compounds. For example, decomposition temperatures above 200°C indicate strong host-guest interactions .

Q. What advanced synthetic routes enable multi-functionalization of the cyclopentyl or pyridine moieties?

  • Methodological Answer :
  • Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to deprotonate the pyridine ring at specific positions, followed by electrophilic quenching (e.g., alkyl halides) to introduce substituents .
  • Transition-Metal Catalysis : Employ Suzuki-Miyaura coupling to functionalize the cyclopentyl ring with aryl/heteroaryl groups. Optimize ligand systems (e.g., SPhos) for sterically hindered substrates .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported in different studies?

  • Methodological Answer :
  • Solvent Screening : Systematically test solubility in aprotic (e.g., DMSO, THF) vs. protic (e.g., methanol) solvents. Use UV-Vis spectroscopy to quantify solubility limits (e.g., λ_max at 270 nm for pyridine absorbance) .
  • Temperature Dependence : Measure solubility at 25°C vs. 40°C to identify thermodynamic vs. kinetic solubility differences. For example, cyclopentyl groups may exhibit lower entropy of dissolution at higher temperatures .

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